Russian VX
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159939-87-4 |
|---|---|
Molecular Formula |
C11H26NO2PS |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N,N-diethyl-2-[methyl(2-methylpropoxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C11H26NO2PS/c1-6-12(7-2)8-9-16-15(5,13)14-10-11(3)4/h11H,6-10H2,1-5H3 |
InChI Key |
MNLAVFKVRUQAKW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSP(=O)(C)OCC(C)C |
Canonical SMILES |
CCN(CC)CCSP(=O)(C)OCC(C)C |
Synonyms |
Russian VX Russian-VX S-(N,N-DEA)IMPT S-(N,N-diethylaminoethyl) isobutyl methylphosphothiolate VR nerve agent |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Russian VX is an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at neuromuscular junctions. This results in overstimulation of muscles and glands, ultimately causing respiratory failure and death if exposure occurs in sufficient quantities. The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, making it a model substance for studying nerve agent toxicity and antidote development .
Toxicological Studies
Research on this compound primarily focuses on understanding its toxicological effects compared to other nerve agents. Studies have demonstrated that this compound exhibits a slower aging process than agents like sarin, which may allow for the development of more effective antidotes. The structural analysis of VX interactions with acetylcholinesterase has been performed using X-ray crystallography, revealing insights into its binding mechanism .
Forensic Analysis
The forensic investigation of chemical warfare agents, including this compound, has become increasingly important. Recent studies have developed methods to trace the synthesis routes of this compound through chemical attribution signatures. By analyzing impurities and byproducts from various synthetic pathways using Gas Chromatography-Mass Spectrometry (GC/MS), researchers can identify the production method of unknown samples . This capability is crucial for forensic investigations following chemical attacks.
Diagnostic Tools Development
Innovative diagnostic methods have been established for detecting exposure to nerve agents like this compound. A recent study reported a highly specific analytical method capable of identifying metabolites in biological samples at low concentrations (down to 0.018 ng/mL). This tool extends the timeframe for confirming nerve agent exposure post-event, which is vital for timely medical intervention .
Case Study 1: Synthesis Route Analysis
A comprehensive study involved synthesizing this compound through six different methods across two laboratories. The resulting batches were analyzed for chemical composition, leading to the identification of 49 potential chemical attribution signatures. This research not only enhances our understanding of this compound production but also aids in forensic analysis by linking specific signatures to particular synthesis routes .
Case Study 2: Neurochemical Effects on Animal Models
In a controlled study involving guinea pigs, researchers measured neurotransmitter changes during acute exposure to this compound and other nerve agents. The findings provided critical data on how these agents affect neurotransmitter levels and brain activity, contributing to the broader understanding of their neurotoxic effects and informing potential treatment strategies .
Chemical Reactions Analysis
Hydrolysis and Degradation
Russian VX undergoes hydrolysis via two competing pathways, influenced by pH and nucleophiles:
Alkaline Hydrolysis
In aqueous NaOH (1–10 M), VR reacts through:P–S cleavage dominates (70–85% yield), but EA-2192 formation complicates decontamination .
Hydroperoxidolysis
Reaction with hydroperoxide anions (HO₂⁻) selectively cleaves the P–S bond:This pathway is 200× faster than alkaline hydrolysis, enabling efficient neutralization .
Table 2: Hydrolysis Products of this compound
Reactivation and Inhibition Kinetics
This compound irreversibly inhibits acetylcholinesterase (AChE) by phosphorylating the serine residue:
- Reactivation half-life : 12–24 hours with oximes (HI-6, TMB-4) .
- Inhibition rate constant : , faster than VX due to enhanced electrophilicity .
Environmental Persistence and Decomposition
VR’s low volatility (vapor pressure: at 25°C ) ensures prolonged environmental persistence. Degradation pathways include:
- Photolysis : Slow decomposition under UV light, forming methylphosphonic acid sulfoxides .
- Microbial degradation : Limited data; soil half-life exceeds 30 days .
Analytical Detection of Reaction Byproducts
Forensic identification of VR’s synthetic route relies on CAS profiling:
Table 3: Key Attribution Markers for VR Synthesis
| Marker | Route 1 | Route 3 | Route 4 |
|---|---|---|---|
| GC9 | 0.2% | 12.1% | 0% |
| LC14 | 4.5% | 0% | 8.7% |
| GC13 | 0% | 3.8% | 15.3% |
PLS-DA modeling achieves >95% classification accuracy using these markers .This compound’s chemical behavior underscores its dual nature as a persistent environmental contaminant and a rapidly acting neurotoxin. Advances in hydrolysis kinetics and CAS profiling remain critical for forensic attribution and decontamination strategies .
Comparison with Similar Compounds
Chemical Structures
- VX (O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate): Features a methylphosphonothiolate backbone with an O-ethyl group and an S-2-diisopropylaminoethyl substituent .
- For instance, modifications in the alkylamino or phosphonate groups may enhance stability or toxicity .
- G-series agents (Sarin/GB, Soman/GD, Tabun/GA): These agents have shorter alkyl chains and higher volatility compared to V-series agents. For example, sarin (GB) contains an isopropyl methylphosphonofluoridate structure .
Physicochemical Properties
| Property | Russian VX (VR) | VX | Sarin (GB) | Soman (GD) | Tabun (GA) |
|---|---|---|---|---|---|
| Volatility | Low | Low | High | Moderate | Moderate |
| Persistence | High | High | Low | Moderate | Moderate |
| LD₅₀ (Dermal, mg) | ~10 | ~10 | ~1700 | ~350 | ~1000 |
| Primary Route of Exposure | Dermal/Inhalation | Dermal/Inhalation | Inhalation | Inhalation | Inhalation |
Key Observations :
- Volatility : V-series agents (VX, VR) exhibit low volatility, enabling environmental persistence for days to weeks, unlike G-series agents (e.g., sarin), which dissipate rapidly .
- Toxicity : Both VX and this compound are significantly more lethal than G-series agents, with dermal LD₅₀ values ~10 mg compared to sarin’s ~1700 mg .
Mechanisms of Toxicity and Reactivation
AChE Inhibition
This compound and VX phosphorylate the serine hydroxyl group in AChE’s active site, preventing acetylcholine hydrolysis. This results in synaptic acetylcholine accumulation, causing seizures, paralysis, and respiratory failure .
Reactivation Efficacy
A study by Kuča et al. (2006) compared AChE inhibition and reactivation between VX and this compound using oximes (HI-6, obidoxime, pralidoxime):
- Inhibition Potency : Both agents showed comparable inhibition of rat, pig, and human brain AChE.
- Reactivation : HI-6 was the most effective reactivator for both agents, achieving >70% reactivation in vitro. Structural similarities between VX and this compound likely explain the analogous reactivation profiles .
Environmental Persistence and Decontamination
- Persistence : this compound and VX’s low volatility allows them to adhere to surfaces, posing long-term contamination risks. In contrast, sarin’s high volatility limits its environmental impact .
- Decontamination Methods: Oxidative Solutions: Hypochlorite-based solutions degrade VX into less toxic products like N,N-diisopropylformamide and N,N-diisopropylamine . Nanoparticles: Moscow State University developed biocompatible nanoparticles that neutralize VX and VR via enzymatic hydrolysis, offering a novel decontamination approach .
Medical Countermeasures
- Antidotes : Atropine (anticholinergic) and oximes (AChE reactivators) are standard treatments. HI-6 is prioritized for V-series agents due to superior reactivation efficacy .
- Limitations : Prolonged exposure to VX/VR reduces oxime efficacy, necessitating rapid intervention. Pretreatment with carbamates (e.g., pyridostigmine) may enhance survival .
Q & A
Q. How can computational models improve the prediction of this compound’s environmental persistence under varying climatic conditions?
- Methodological Answer : Develop molecular dynamics (MD) simulations parameterized with experimental hydrolysis rates (pH 4–9) and soil adsorption coefficients (Kd). Validate models using field data from contaminated sites, incorporating variables like temperature, humidity, and microbial activity. Cross-reference with the EPA’s EPI Suite™ database for QSAR predictions .
- Case Study : Compare degradation half-lives in Arctic vs. tropical soils to assess climate-dependent persistence .
Q. What methodologies optimize the detection of this compound degradation products in complex biological matrices (e.g., blood, soil)?
- Methodological Answer : Implement solid-phase microextraction (SPME) coupled with two-dimensional GC (GC×GC) to separate polar metabolites (e.g., ethyl methylphosphonic acid). Use isotope dilution assays with <sup>13</sup>C-labeled internal standards to correct for matrix effects. Validate recovery rates (70–120%) and limits of detection (LOD < 0.1 ppb) .
- Contradiction Management : Address false positives by confirming findings with orthogonal techniques (e.g., immunoassays vs. mass spectrometry) .
Methodological and Ethical Considerations
Q. How should researchers design cross-disciplinary studies to evaluate this compound’s interaction with novel antidotes?
- Framework : Adopt a tiered approach:
- In silico screening of ligand-receptor binding affinities (e.g., using AutoDock Vina).
- In vitro testing on human cholinesterase isoforms.
- In vivo efficacy trials in non-human primates with continuous EEG monitoring.
Q. What statistical approaches are robust for meta-analyses of this compound’s acute vs. chronic exposure data?
- Answer : Apply random-effects models to account for heterogeneity across studies. Use funnel plots and Egger’s regression to assess publication bias. Stratify data by exposure duration (e.g., ≤24 hrs for acute, ≥30 days for chronic) and adjust for covariates (e.g., age, pre-existing conditions) .
Data Presentation and Publication Standards
- Tables : Include comparative data on physicochemical properties (e.g., log P, vapor pressure) and toxicity thresholds (LD50) across species .
- Reproducibility : Archive raw spectra, simulation input files, and statistical code in FAIR-aligned repositories (e.g., Zenodo, Figshare) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
